Lipophilicity Shift Relative to the Des‑Morpholine and 2‑Substituted Analogues
The target compound exhibits a predicted octanol/water partition coefficient (XLogP3) of 3.2, positioning it in the optimal lipophilicity range for both permeability and acceptable solubility for biochemical screening [1]. By contrast, the direct des‑morpholine analogue 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3, MW 347.25, formula C₁₆H₁₉BrN₄) lacks the oxygen‑containing morpholine substituent; its predicted XLogP3 is not publicly catalogued but is expected to be ~0.5‑1.0 log units lower due to the absence of the morpholine oxygen and the reduced hydrogen‑bond acceptor count . Additionally, the structurally related scaffold 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (MW 347.25) contains a pyrimidine‑2‑piperazine linkage instead of a morpholine‑4‑substituted pyrimidine and carries a distinct electronic distribution at the pyrimidine ring, which alters both dipole moment and hydrogen‑bonding surface area; quantitative logP data for this scaffold is not available from authoritative databases, limiting comparability .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3): XLogP3 not reported; estimated to be lower |
| Quantified Difference | Approximately +0.5‑1.0 log unit advantage for the target compound |
| Conditions | In‑silico prediction using the standard PubChem XLogP3 algorithm |
Why This Matters
Procurement of the specific CAS ensures a consistent, experimentally determinable lipophilicity that supports reproducible assay partitioning and permeability predictions in SAR campaigns.
- [1] PubChem CID 155800741, section 'Computed Properties', XLogP3 value. View Source
